molecular formula C16H26O8 B8024405 Tetraethyl butane-1,2,2,4-tetracarboxylate

Tetraethyl butane-1,2,2,4-tetracarboxylate

Cat. No.: B8024405
M. Wt: 346.37 g/mol
InChI Key: OMXPFHPKCZTWLK-UHFFFAOYSA-N
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Description

Tetraethyl butane-1,2,2,4-tetracarboxylate is an organic compound with the molecular formula C16H26O8. It is a colorless to pale yellow liquid with low volatility and is almost insoluble in water but soluble in many organic solvents . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl butane-1,2,2,4-tetracarboxylate can be synthesized through esterification reactions involving butane-1,2,2,4-tetracarboxylic acid and ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl butane-1,2,2,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraethyl butane-1,2,2,4-tetracarboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of tetraethyl butane-1,2,2,4-tetracarboxylate involves its ability to undergo ester hydrolysis and other chemical transformations. The ester groups can be cleaved by enzymes or chemical reagents, releasing the corresponding carboxylic acids and alcohols. This property makes it useful in various applications where controlled release of these products is desired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl butane-1,2,2,4-tetracarboxylate is unique due to its specific ester group positioning, which influences its reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over ester hydrolysis and other chemical reactions .

Properties

IUPAC Name

tetraethyl butane-1,2,2,4-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-5-21-12(17)9-10-16(14(19)23-7-3,15(20)24-8-4)11-13(18)22-6-2/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXPFHPKCZTWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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